4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one
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Description
4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one is a useful research compound. Its molecular formula is C21H24FN5O3 and its molecular weight is 413.453. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target the vascular endothelial growth factor receptor 2 (vegfr2) .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Given its potential target, it might be involved in pathways related to angiogenesis and cell proliferation .
Result of Action
Similar compounds have shown substantial antiviral activity .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one are not well-studied. Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific functional groups present in the compound.
Cellular Effects
The cellular effects of this compound are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known
Properties
IUPAC Name |
4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-30-16-4-2-14(3-5-16)19-18(22)20(25-13-24-19)26-8-10-27(11-9-26)21(29)15-6-7-23-17(28)12-15/h2-5,13,15H,6-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSUWDUPCNFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCNC(=O)C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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